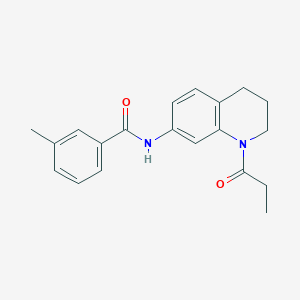

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

3-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzamide moiety at the 7-position. The benzamide ring features a methyl group at the 3-position, distinguishing it from analogs with alternative substituents or acyl modifications.

Properties

IUPAC Name |

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-9-10-17(13-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAUJOUIKDCLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of tryptamine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to a range of substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activities of indole derivatives, including 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, have been extensively studied. These compounds exhibit a range of bioactivities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Modifications on the Benzamide Ring

The benzamide ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Steric Effects : Bromine substitution (3-Br) increases molecular weight and steric hindrance, which may impact solubility and target engagement .

- Positional Isomerism : The 3-methyl vs. 4-methyl substitution () may lead to differences in crystal packing or intermolecular interactions, though experimental data are lacking .

Modifications on the Tetrahydroquinoline Scaffold

The acyl group at the 1-position and the oxidation state of the tetrahydroquinoline ring are critical variables:

Key Observations :

- Toxicity Profiles : Isobutyryl derivatives (e.g., 4-(tert-butyl) analog) exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting acyl modifications influence safety profiles .

- Biological Activity: Sulfonamide-substituted tetrahydroquinolines (e.g., compound 24 in ) show carbonic anhydrase inhibitory activity, whereas benzamide derivatives (like the target compound) may lack this functionality .

Physicochemical Properties

Melting points and solubility trends inferred from analogs:

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., -OH, -F) increase melting points via enhanced intermolecular interactions (e.g., H-bonding in compound 22) .

- Solubility : The 3-methyl benzamide derivative likely has moderate aqueous solubility (logSw ~-4.26 inferred from ), necessitating formulation optimization for in vivo applications.

Biological Activity

3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological properties, including analgesic and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

- Common Name : 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- CAS Number : 946267-29-4

- Molecular Formula : CHNO

- Molecular Weight : 322.4 g/mol

The structure of the compound consists of a benzamide core with a methyl group at the 3-position and a propanoyl-substituted tetrahydroquinoline at the nitrogen atom. This unique arrangement may contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 322.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Properties

Research indicates that compounds containing the tetrahydroquinoline structure often exhibit significant pharmacological properties. For instance:

Study on Opioid Receptor Agonists

A study focused on N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides explored their role as μ-opioid receptor (MOR) agonists. Structural modifications led to compounds with enhanced anti-nociceptive effects in animal models. For instance, an analog demonstrated an effective dose (ED) of 1.059 mg/kg in pain relief tests . While this study does not directly involve 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, it highlights the potential for similar compounds to exhibit significant biological effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various benzamide derivatives to understand how structural changes influence biological activity. These studies suggest that modifications at specific positions can lead to enhanced receptor affinity and selectivity .

Interaction Studies

Given its structural characteristics, interaction studies for 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would typically focus on its binding affinity against specific biological targets. Such studies would require biochemical assays to elucidate the exact mechanisms of action and potential therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.